4,6-Dimethoxypicolinohydrazide
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Overview
Description
4,6-Dimethoxypicolinohydrazide is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol It is characterized by the presence of two methoxy groups attached to a pyridine ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinohydrazide typically involves the reaction of 4,6-dimethoxypyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,6-Dimethoxypicolinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypicolinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
4,6-Dimethoxypyridine: Shares the methoxy groups but lacks the hydrazide functionality.
4,6-Dihydroxypyrimidine: Contains hydroxyl groups instead of methoxy groups.
4,6-Dimethoxypyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 4,6-Dimethoxypicolinohydrazide is unique due to the presence of both methoxy and hydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4,6-dimethoxypyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-5-3-6(8(12)11-9)10-7(4-5)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key |
PBXLNSZWSZCPPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(=O)NN |
Origin of Product |
United States |
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